Mouse Plasma Stability: EVCit vs. VCit
Ac-EEVC-OH, as the EVCit linker, demonstrates dramatically reduced payload release in mouse plasma compared to the conventional VCit linker. After 24-hour incubation in mouse plasma, the EVCit-based ADC released only 2% of its payload, whereas the VCit-based ADC released 36% [1].
| Evidence Dimension | Payload release in mouse plasma |
|---|---|
| Target Compound Data | 2% payload released |
| Comparator Or Baseline | VCit linker: 36% payload released |
| Quantified Difference | 18-fold reduction in premature payload release |
| Conditions | ADC format (trastuzumab), 24 h incubation in mouse plasma at 37°C |
Why This Matters
Reduced premature payload release translates directly to improved preclinical safety and more reliable mouse-to-human translational data.
- [1] Watanabe T, Matsuda Y. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. J Med Chem. 2024 Oct 24;67(20):18124-18138. Table 1. View Source
